molecular formula C9H11FO2 B3348559 6-Fluoro-2-methoxy-3-methylbenzyl alcohol CAS No. 1785476-70-1

6-Fluoro-2-methoxy-3-methylbenzyl alcohol

Cat. No.: B3348559
CAS No.: 1785476-70-1
M. Wt: 170.18 g/mol
InChI Key: PLEGWBRJRXBTSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-2-methoxy-3-methylbenzyl alcohol is an organic compound with the molecular formula C9H11FO2 and a molecular weight of 170.18 g/mol . It is a derivative of benzyl alcohol, where the benzene ring is substituted with a fluorine atom, a methoxy group, and a methyl group. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-methoxy-3-methylbenzyl alcohol typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reduction reactions using efficient and cost-effective reducing agents. The process is optimized for high yield and purity, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-methoxy-3-methylbenzyl alcohol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction of the alcohol group can lead to the formation of the corresponding alkane.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: 6-Fluoro-2-methoxy-3-methylbenzaldehyde or 6-Fluoro-2-methoxy-3-methylbenzoic acid.

    Reduction: 6-Fluoro-2-methoxy-3-methylbenzyl alkane.

    Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.

Scientific Research Applications

6-Fluoro-2-methoxy-3-methylbenzyl alcohol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study the effects of fluorine substitution on biological activity.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-methoxy-3-methylbenzyl alcohol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxy and methyl groups influence the compound’s binding affinity to enzymes and receptors, modulating its biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-2-methoxybenzyl alcohol
  • 6-Fluoro-3-methylbenzyl alcohol
  • 2-Methoxy-3-methylbenzyl alcohol

Comparison

6-Fluoro-2-methoxy-3-methylbenzyl alcohol is unique due to the presence of all three substituents (fluorine, methoxy, and methyl) on the benzene ring. This combination of substituents imparts distinct chemical and biological properties, making it more versatile compared to its analogs. For instance, the fluorine atom enhances metabolic stability, while the methoxy group increases solubility and the methyl group affects the compound’s reactivity.

Properties

IUPAC Name

(6-fluoro-2-methoxy-3-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO2/c1-6-3-4-8(10)7(5-11)9(6)12-2/h3-4,11H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLEGWBRJRXBTSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)CO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoro-2-methoxy-3-methylbenzyl alcohol
Reactant of Route 2
Reactant of Route 2
6-Fluoro-2-methoxy-3-methylbenzyl alcohol
Reactant of Route 3
6-Fluoro-2-methoxy-3-methylbenzyl alcohol
Reactant of Route 4
Reactant of Route 4
6-Fluoro-2-methoxy-3-methylbenzyl alcohol
Reactant of Route 5
Reactant of Route 5
6-Fluoro-2-methoxy-3-methylbenzyl alcohol
Reactant of Route 6
Reactant of Route 6
6-Fluoro-2-methoxy-3-methylbenzyl alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.